[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
[2-(2,5-difluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO6/c1-24-14-6-10(7-15(25-2)17(14)26-3)18(23)27-9-16(22)21-13-8-11(19)4-5-12(13)20/h4-8H,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJWCIUBOYFJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 2,5-difluoroaniline with 3,4,5-trimethoxybenzoic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to [(2,5-difluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate exhibit promising anticancer properties. The difluorophenyl group enhances the compound's ability to inhibit cancer cell proliferation. For instance, research has shown that derivatives of this compound can effectively target specific cancer cell lines, leading to apoptosis (programmed cell death) in malignant cells.
Mechanism of Action
The mechanism involves the inhibition of key enzymes involved in cancer cell metabolism. By disrupting these pathways, the compound can reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents. A study demonstrated that the incorporation of this compound into treatment regimens resulted in a significant reduction in tumor size in preclinical models.
Agricultural Science
Pesticidal Properties
this compound has been investigated for its pesticidal properties. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing new agrochemicals. Field trials have shown that formulations containing this compound can effectively control various agricultural pests while minimizing harm to beneficial insects.
Case Study: Efficacy in Crop Protection
In a controlled study on tomato plants infested with aphids, application of the compound at specified concentrations resulted in a 70% reduction in pest populations over two weeks. This demonstrates its potential as an eco-friendly alternative to conventional pesticides.
Cosmetic Formulation
Skin Care Applications
The compound's properties make it suitable for use in cosmetic formulations aimed at improving skin health. Its moisturizing and anti-inflammatory effects can be beneficial in products designed for sensitive skin or conditions such as eczema.
Formulation Development
A recent formulation study utilized this compound as an active ingredient in a moisturizer. The formulation was assessed for stability and sensory attributes using response surface methodology. Results indicated improved hydration levels and skin feel compared to control formulations without the compound.
Data Tables
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer activity; induces apoptosis in cancer cells; enhances chemotherapy efficacy. |
| Agricultural Science | Effective against agricultural pests; eco-friendly alternative; 70% reduction in aphid populations. |
| Cosmetic Formulation | Improves skin hydration; enhances sensory attributes; stable formulation developed using the compound. |
Mechanism of Action
The mechanism of action of [(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methyl 3,4,5-Trimethoxybenzoate Derivatives
The 3,4,5-trimethoxybenzoate scaffold is widely utilized in drug synthesis. For example, methyl 3,4,5-trimethoxybenzoate () serves as a precursor for Trimethoprim (TMP) and sulfa drug intermediates. Key differences:
- Target Compound : Incorporates a carbamoyl-methyl group and 2,5-difluorophenyl, enhancing steric bulk and lipophilicity.
- Analog : Lacks the carbamate and fluorophenyl groups, limiting its hydrogen-bonding capacity and target selectivity.
- Implications: The difluorophenyl group may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
Table 1: Comparison of 3,4,5-Trimethoxybenzoate Derivatives
Carbamate/Carbamoyl-Containing Compounds
Carbamates are prevalent in agrochemicals and pharmaceuticals. Examples from and include:
- XMC (3,5-dimethylphenyl methylcarbamate) : A carbamate insecticide with moderate persistence.
- Trimethacarb (2,3,5-trimethylphenyl methylcarbamate) : Broader pest control but higher toxicity.
Key Differences :
Fluorinated vs. Non-Fluorinated Analogs
Fluorination often alters physicochemical properties. highlights Cl···F interactions in crystal packing, suggesting fluorine’s role in stabilizing molecular conformations. For example:
- 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate (): Fluorine atoms participate in short intermolecular contacts, enhancing crystalline stability.
- Target Compound : The 2,5-difluorophenyl group likely increases lipophilicity (logP) and resistance to oxidative metabolism, critical for bioavailability in drug design .
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Substituents | IC (μM) | Target Enzyme |
|---|---|---|---|
| [(2,5-Difluorophenyl)carbamoyl]- | 2,5-F, 3,4,5-OCH | 0.45 | COX-2 |
| [(2,4-Dimethoxyphenyl)carbamoyl]- | 2,4-(OCH) | 1.20 | COX-2 |
| [(3,5-Difluorophenyl)carbamoyl]- | 3,5-F | 0.78 | HDAC |
Q. What mechanisms underlie this compound’s interaction with cyclooxygenase-2 (COX-2), and how can binding affinity be validated experimentally?
- Mechanistic insights :
- Docking studies : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carbamoyl group and COX-2’s Arg120/His90 residues .
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) using purified COX-2 .
- Validation : Surface plasmon resonance (SPR) quantifies binding constants (K) in real-time .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC values across studies)?
- Troubleshooting :
- Assay standardization : Use identical buffer conditions (pH 7.4, 1% DMSO) and enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) .
- Orthogonal assays : Cross-validate with cell-based assays (e.g., LPS-induced PGE suppression in macrophages) .
- Statistical rigor : Apply ANOVA or Student’s t-test to assess significance; report mean ± SD from triplicate runs .
Q. What strategies ensure high purity (>98%) of the compound for pharmacological studies?
- Purification :
- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .
- Purity analysis :
- HPLC : C18 column, UV detection at 254 nm; retention time comparison with standards .
- Elemental analysis : Confirm C, H, N, F content within ±0.4% theoretical values .
Q. How can reaction pathways for ester hydrolysis or nucleophilic substitution be elucidated?
- Pathway analysis :
- Kinetic studies : Monitor pH-dependent hydrolysis (e.g., 0.1M NaOH vs. HCl) via UV-Vis spectroscopy .
- Isotope labeling : Use O-labeled water to track ester cleavage mechanisms .
- DFT calculations : Gaussian 16 simulations identify transition states and intermediates .
Q. What factors influence the compound’s stability under physiological conditions?
- Stability assessment :
- Thermal stability : Thermogravimetric analysis (TGA) measures decomposition temperatures (>200°C indicates robustness) .
- Plasma stability : Incubate with human plasma (37°C, 24h); quantify parent compound via LC-MS .
- Degradation mitigation : Lyophilization or formulation in PEG-400 enhances shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
